6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine
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Overview
Description
6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using chlorosulfonic acid, followed by reaction with 2-methylpiperidine to form the sulfonyl-piperidine moiety.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the trimethoxyphenyl group to the quinoline core, which can be achieved through a Suzuki-Miyaura coupling reaction using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfonyl group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of quinoline derivatives on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of sulfonyl-containing compounds.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-phenylquinolin-2-amine
- 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)quinolin-2-amine
Uniqueness
6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine is unique due to the presence of the trimethoxyphenyl group, which may confer additional pharmacological properties and enhance its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
1111021-58-9 |
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Molecular Formula |
C24H29N3O5S |
Molecular Weight |
471.6 |
Purity |
95 |
Origin of Product |
United States |
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